molecular formula C22H26N2O5S B3298006 4-(4-methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896360-09-1

4-(4-methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B3298006
CAS No.: 896360-09-1
M. Wt: 430.5 g/mol
InChI Key: LCLWPFLLCXCIRB-UHFFFAOYSA-N
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Description

4-(4-methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spiro linkage: This is achieved through a cyclization reaction, where the appropriate precursors are subjected to conditions that promote the formation of the spiro center.

    Introduction of the methoxybenzenesulfonyl group: This step involves the sulfonylation of the intermediate compound using a sulfonyl chloride reagent under basic conditions.

    Addition of the methylbenzoyl group: The final step involves the acylation of the intermediate with a methylbenzoyl chloride reagent, typically in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 4-(4-methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological system and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • 3-(p-Methylbenzyl)-4-hydroxy-2-oxo-1,3-diazaspiro[4.5]decane

Uniqueness

4-(4-methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane stands out due to the presence of both methoxybenzenesulfonyl and methylbenzoyl groups, which impart unique chemical properties and potential applications. Its spiro structure also contributes to its distinct reactivity and interactions compared to other similar compounds.

Properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-17-3-5-18(6-4-17)21(25)23-13-11-22(12-14-23)24(15-16-29-22)30(26,27)20-9-7-19(28-2)8-10-20/h3-10H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLWPFLLCXCIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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